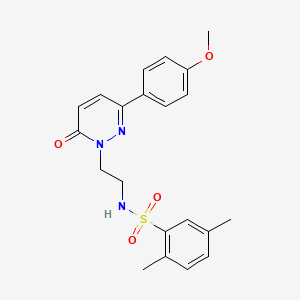

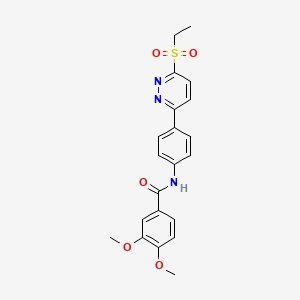

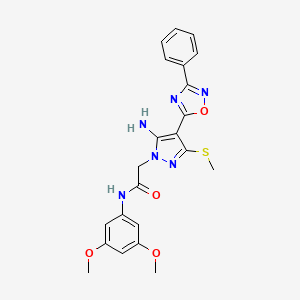

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C19H17N3O3S. It is a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyridazinone derivatives, such as “this compound”, has been a topic of interest in medicinal chemistry . Pyridazinone is a derivative of pyridazine, which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring . The synthesis of these compounds often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Scientific Research Applications

Radiolabeled Angiotensin II Antagonists

One significant application of derivatives related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzamide is in the development of radiolabeled, nonpeptide angiotensin II antagonists for imaging purposes. Compounds like [11C]L-159,884 and [11C]L-162,574, which share structural similarities, have been synthesized for selective angiotensin II, AT1 receptor imaging. These radiotracers, prepared by C-11 methylation, demonstrate the compound's utility in medical imaging, particularly in studying cardiovascular functions and diseases (Hamill et al., 1996).

Synthesis of Metabolites

Another area of research involves the synthesis of metabolites of complex molecules, incorporating similar structural features as this compound. Efficient synthesis routes have been developed for producing metabolites of certain compounds, indicating the versatility and significance of this chemical structure in medicinal chemistry research. Such studies contribute to understanding the metabolic pathways and potential therapeutic applications of these compounds (Mizuno et al., 2006).

Investigation of Solubility and Thermodynamics

Research on pyridazinone derivatives, which are structurally related to the compound , has also extended to studies on their solubility and thermodynamic properties. These studies are crucial for determining the drug's behavior in various solvents, which directly impacts its formulation and delivery mechanisms. Understanding the solubility characteristics of such compounds in different solvents and temperatures aids in optimizing their pharmaceutical applications (Imran et al., 2017).

Cardiac Electrophysiological Activity

The compound's derivatives have been explored for their cardiac electrophysiological activity, specifically as class III agents. This research points to the potential utility of these compounds in treating arrhythmias, showcasing their significance in developing new therapeutic agents for cardiovascular diseases. Such studies highlight the compound's relevance in drug discovery and development processes aimed at targeting cardiac conditions (Morgan et al., 1990).

Antimalarial and Antiviral Applications

Recent studies have investigated the antimalarial and potential antiviral applications of sulfonamide derivatives, which share structural motifs with this compound. These compounds have been evaluated for their efficacy against malaria and explored for their potential in combating COVID-19 through computational calculations and molecular docking studies. This research underscores the compound's versatility and its potential in addressing global health challenges (Fahim & Ismael, 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets .

Mode of Action

It is known that similar compounds interact with their targets, leading to a variety of physiological effects .

Biochemical Pathways

Related compounds have been shown to impact a variety of biochemical pathways, leading to a wide range of anticipated biological properties .

Result of Action

Related compounds have been shown to exhibit a variety of biological activities .

Action Environment

Such factors can significantly impact the action of similar compounds .

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-4-30(26,27)20-12-10-17(23-24-20)14-5-8-16(9-6-14)22-21(25)15-7-11-18(28-2)19(13-15)29-3/h5-13H,4H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLLWOSBLNLPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2715510.png)

![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)

![N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2715512.png)

![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)

![[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2715519.png)